Glutamic acid is the most common excitatory neurotransmitter in the central nervous system.
D-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-glutamic acid is a natural product found in Pisum sativum with data available.
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
D-glutamic acid
CAS No.: 6893-26-1
Cat. No.: VC21537894
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6893-26-1 |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2R)-2-aminopentanedioic acid |
Standard InChI | InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Standard InChI Key | WHUUTDBJXJRKMK-GSVOUGTGSA-N |
Isomeric SMILES | C(CC(=O)O)[C@H](C(=O)O)N |
SMILES | C(CC(=O)O)C(C(=O)O)N |
Canonical SMILES | C(CC(=O)O)C(C(=O)O)N |
Boiling Point | Sublimes at 175 °C |
Colorform | Orthorhombic plates from dilute alcohol |
Melting Point | 201 °C |
Property | Value |
---|---|
Chemical Formula | C₅H₉NO₄ |
Average Molecular Weight | 147.1293 |
Monoisotopic Molecular Weight | 147.053157781 |
IUPAC Name | (2R)-2-aminopentanedioic acid |
Traditional Name | D-glutamic acid |
CAS Registry Number | 6893-26-1 |
Physical State | Solid |
Stereochemistry | D-isomer (R-configuration) |
D-glutamic acid's unique stereochemistry significantly impacts its biochemical behavior, particularly in its interactions with stereospecific enzymes and receptors in biological systems.
Metabolism of D-Glutamic Acid
The metabolic fate of D-glutamic acid in mammalian systems differs significantly from its L-counterpart and from other D-amino acids, highlighting its unique biochemical properties.
Physiological Roles and Immunological Significance
D-glutamic acid plays several important physiological roles, particularly in redox regulation and potentially in immune system modulation.
Inhibition of Glutathione Synthesis
D-glutamic acid has been identified as the most potent natural inhibitor of glutathione synthesis known to date . This property may explain its localization to the liver, as circulating D-glutamic acid could potentially alter redox stability in the body . Glutathione serves as a critical antioxidant in cells, and inhibition of its synthesis could have significant implications for cellular redox homeostasis.
D-Glutamic Acid in Bacterial Cell Walls
The most well-established role of D-glutamic acid is its presence in bacterial cell walls, where it serves critical structural functions.
Structural Component of Peptidoglycan
In bacterial cell walls, D-glutamic acid is incorporated into peptidoglycan, a complex polymer that provides structural integrity and protection to bacterial cells . The incorporation of D-amino acids, including D-glutamic acid, in peptidoglycan offers several advantages to bacteria:
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Resistance to Proteolysis: D-amino acids are resistant to many proteases that specifically target peptide bonds involving L-amino acids, making the cell wall more resilient against degradation.
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Structural Uniqueness: The incorporation of D-amino acids creates unique structural properties that contribute to the function and integrity of bacterial cell walls.
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Immune Evasion: The use of D-amino acids may help bacteria evade certain host immune responses that are adapted to recognize L-amino acid-containing structures.
Role in Host-Microbe Interactions
The presence of D-amino acids in bacterial structures plays a role in host-microbe interactions . Host D-amino acid oxidase (DAO) can oxidize bacterial D-amino acids to generate hydrogen peroxide (H₂O₂), which has bactericidal properties . This represents one mechanism by which the host immune system can recognize and respond to bacterial presence.
D-Glutamic Acid in Chemical Communication
In a fascinating example of biological signaling, certain eel species use D-glutamic acid as a pheromone for chemical communication . This illustrates how this compound, beyond its structural and metabolic roles, can also function as a signaling molecule in specific biological contexts.
This use of D-glutamic acid in chemical communication suggests potential applications in understanding animal behavior and possibly in developing biomimetic signaling systems.
Clinical and Research Implications
The unique properties of D-glutamic acid suggest several potential clinical and research implications:
Antimicrobial Strategies
Understanding the role of D-glutamic acid in bacterial cell walls could inform the development of new antimicrobial strategies. By targeting pathways involved in D-glutamic acid incorporation or metabolism, it might be possible to develop antibiotics with novel mechanisms of action.
Immune Modulation
The potential immunomodulatory properties of D-amino acids, possibly including D-glutamic acid, suggest applications in treating inflammatory or immune-related conditions . Further research could elucidate specific effects of D-glutamic acid on immune function and potential therapeutic applications.
Redox Regulation
As an inhibitor of glutathione synthesis, D-glutamic acid may influence cellular redox status . This property could have implications for conditions involving oxidative stress, such as neurodegenerative diseases, cancer, and aging-related disorders.
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